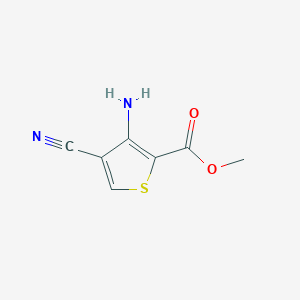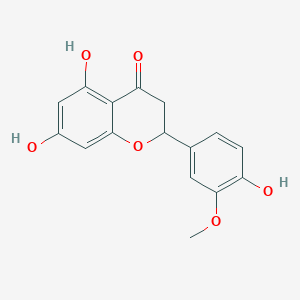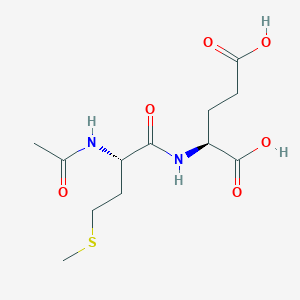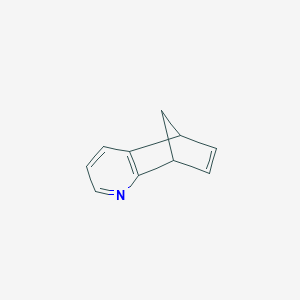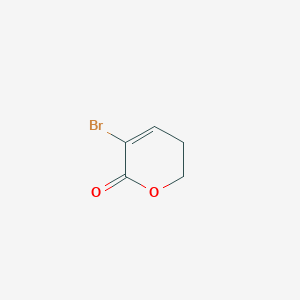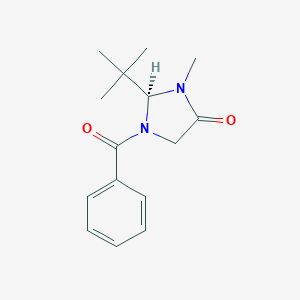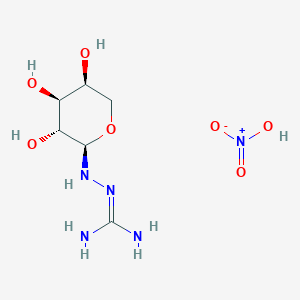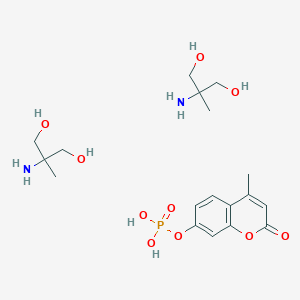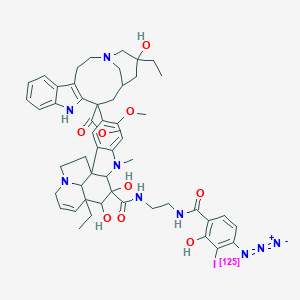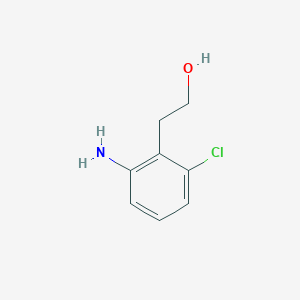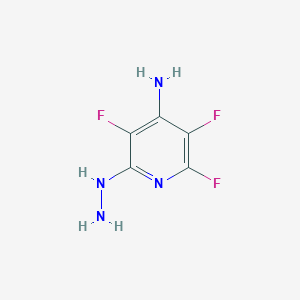
1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid are chemical compounds that have garnered significant attention in the scientific community due to their potential applications in various fields.
作用機序
The mechanism of action of these compounds varies depending on their application. As surfactants, they reduce the surface tension of liquids, allowing them to mix more easily. In drug delivery systems, they can improve the solubility of drugs, allowing them to be more easily absorbed by the body. In polymerization reactions, they can act as reactive monomers, leading to the formation of polymers with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of these compounds are still being studied. However, some studies have suggested that they may have anti-inflammatory and antioxidant properties. Additionally, they have been shown to have low toxicity, making them potentially useful in various biomedical applications.
実験室実験の利点と制限
One advantage of these compounds is their versatility, as they can be used in a variety of applications. They also have low toxicity, making them safer to handle than some other chemicals. However, their complex synthesis methods and high cost may limit their use in certain lab experiments.
将来の方向性
There are several future directions for research involving these compounds. One potential area of study is their use in biomedical applications, such as drug delivery systems or as anti-inflammatory agents. Additionally, further research could investigate their use in polymerization reactions, as well as their potential as surfactants and emulsifiers. Finally, studies could focus on developing more efficient and cost-effective synthesis methods for these compounds.
Conclusion:
In conclusion, 1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid are chemical compounds with a wide range of potential applications in various fields. Their synthesis methods are complex, but they have low toxicity and are versatile in their uses. Further research is needed to fully understand their mechanisms of action and potential applications, but they hold promise for future scientific research.
合成法
The synthesis of 1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid involves complex chemical reactions. However, the most commonly used method involves the reaction of the corresponding alcohols with acid chlorides or anhydrides in the presence of a catalyst. The resulting products are then purified through various methods, such as distillation or chromatography.
科学的研究の応用
These compounds have various scientific research applications, including their use as surfactants, emulsifiers, and dispersants. They have also been studied for their potential use in drug delivery systems, as they can improve the solubility and bioavailability of certain drugs. Additionally, these compounds have been investigated for their use in polymerization reactions, as they can act as reactive monomers.
特性
CAS番号 |
109292-17-3 |
|---|---|
分子式 |
C32H60O6 |
分子量 |
540.8 g/mol |
IUPAC名 |
ethyl prop-2-enoate;2-methylprop-2-enoic acid;1-(2-prop-2-enoxyethoxy)octadecane |
InChI |
InChI=1S/C23H46O2.C5H8O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-22-24-20-4-2;1-3-5(6)7-4-2;1-3(2)4(5)6/h4H,2-3,5-23H2,1H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) |
InChIキー |
HLVRJBRPDSSDRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



